5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (5-Br-DMDO) is an organic compound containing a bromomethyl group, which is a type of halomethyl group. It is a colorless liquid at room temperature and is soluble in most organic solvents. 5-Br-DMDO has a wide range of applications in both organic synthesis and scientific research.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is not well understood. However, it is believed that the bromomethyl group of this compound reacts with the substrate to form a covalent bond. This bond is then broken by the action of a base, such as sodium hydroxide or potassium hydroxide, releasing the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some toxic effects on the body due to its bromomethyl group. It is also believed that this compound may inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane in lab experiments include its low cost, easy availability, and versatility. It can be used to synthesize a wide range of compounds, including heterocyclic compounds, peptides, proteins, and pharmaceuticals. The main limitation of using this compound in lab experiments is its toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
Future research on 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane should focus on its biochemical and physiological effects, as well as its potential toxic effects. Additionally, research should focus on the development of new methods for the synthesis of this compound and its derivatives. Research should also focus on the development of new applications for this compound in organic synthesis, scientific research, and drug development. Finally, research should focus on the development of new methods for the detection and quantification of this compound in biological samples.
Synthesis Methods
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is synthesized from 2,2-dimethyl-1,3-dioxane (DMDO) and bromomethyl bromide (CH2BrBr) in a two-step reaction. In the first step, DMDO is reacted with CH2BrBr in the presence of a base such as sodium hydroxide or potassium hydroxide to form 5-bromomethyl-2,2-dimethyl-1,3-dioxane (this compound). In the second step, the reaction mixture is heated to reflux and the excess CH2BrBr is removed by distillation. The resulting product is this compound.
Scientific Research Applications
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a building block for the synthesis of heterocyclic compounds, such as pyridines and imidazoles. It is also used as a reagent for the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound is also used in the synthesis of peptides, proteins, and other biopolymers.
properties
IUPAC Name |
5-(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMMTGNSOBOTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553371 | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111934-94-2 | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111934-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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